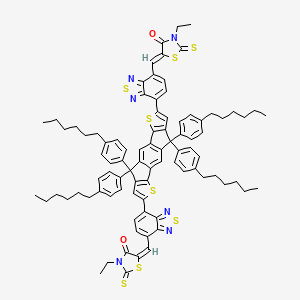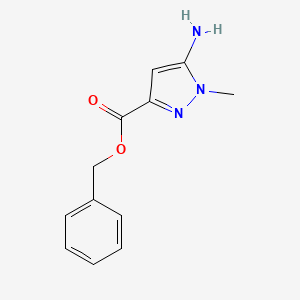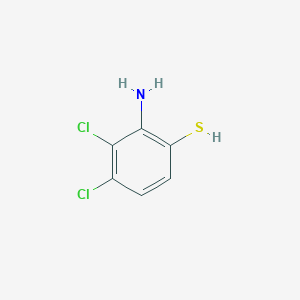
Alloferon 2 Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alloferon 2 Trifluoroacetate is a synthetic peptide derived from alloferon, a naturally occurring immunomodulatory antimicrobial peptide. Alloferon peptides are known for their broad-spectrum antimicrobial activity and low risk of inducing resistance, making them potential alternatives to traditional antibiotics . This compound has shown promise in enhancing natural killer cell cytotoxicity and stimulating interferon synthesis, contributing to its antiviral and antitumor activities .
Preparation Methods
The synthesis of Alloferon 2 Trifluoroacetate involves fragment condensation in solution or on the Merrifield resin. The solid-phase synthesis method is preferred due to its higher yield and efficiency . The process includes the following steps:
Fragment Condensation: The peptide fragments are synthesized and then combined in solution or on a solid support.
Solid-Phase Synthesis: The peptide is assembled on a resin, allowing for easier purification and higher yield.
Trifluoroacetate Addition: The final peptide is treated with trifluoroacetic acid to form the trifluoroacetate salt.
Chemical Reactions Analysis
Alloferon 2 Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, enhancing its stability and activity.
Reduction: Reduction reactions can break disulfide bonds, potentially altering the peptide’s activity.
Substitution: Substitution reactions can modify specific amino acids within the peptide, affecting its properties and interactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific modifications made to the peptide structure.
Scientific Research Applications
Alloferon 2 Trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating immune responses and enhancing natural killer cell activity.
Medicine: Explored as a potential therapeutic agent for treating viral infections, cancer, and other diseases.
Industry: Utilized in the development of new antimicrobial agents and immunomodulatory therapies.
Mechanism of Action
Alloferon 2 Trifluoroacetate exerts its effects through several mechanisms:
Enhancement of Natural Killer Cell Activity: The peptide enhances the cytotoxic activity of natural killer cells, contributing to its antiviral and antitumor effects.
Stimulation of Interferon Synthesis: It stimulates the production of interferons, which play a crucial role in the immune response against viral infections.
Regulation of Inflammatory Mediators: This compound modulates the expression of pro-inflammatory and anti-inflammatory cytokines, maintaining immune balance.
Comparison with Similar Compounds
Alloferon 2 Trifluoroacetate is unique compared to other similar compounds due to its specific sequence and modifications. Similar compounds include:
Alloferon 1: Another alloferon peptide with similar immunomodulatory properties.
Influenza Virus B Haemagglutinin Precursors: Share structural similarities with alloferon peptides.
Bovine Prion Protein I and II: Functionally relevant proteins with comparable sequences.
Sarcophaga Peregrina Antifungal Protein: Another peptide with antimicrobial properties.
These compounds share some functional similarities but differ in their specific sequences and modifications, contributing to their unique properties and applications.
Properties
Molecular Formula |
C48H70F3N19O17 |
|---|---|
Molecular Weight |
1242.2 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H69N19O15.C2HF3O2/c1-22(2)38(64-33(68)10-47)46(80)63-31(18-66)43(77)54-15-35(70)60-28(7-24-11-49-19-56-24)40(74)52-14-34(69)59-27(5-6-32(48)67)44(78)61-29(8-25-12-50-20-57-25)41(75)53-16-36(71)65-39(23(3)4)45(79)62-30(9-26-13-51-21-58-26)42(76)55-17-37(72)73;3-2(4,5)1(6)7/h11-13,19-23,27-31,38-39,66H,5-10,14-18,47H2,1-4H3,(H2,48,67)(H,49,56)(H,50,57)(H,51,58)(H,52,74)(H,53,75)(H,54,77)(H,55,76)(H,59,69)(H,60,70)(H,61,78)(H,62,79)(H,63,80)(H,64,68)(H,65,71)(H,72,73);(H,6,7)/t27-,28-,29-,30-,31-,38-,39-;/m0./s1 |
InChI Key |
OBMWXSWSUDGNEP-UPCBDNKMSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12832140.png)
![Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12832153.png)

![[1,2]Thiazolo[2,3-a]benzimidazole](/img/structure/B12832175.png)

![N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide](/img/structure/B12832183.png)

![(S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B12832208.png)
![7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)





